molecular formula C17H19NO6 B14957392 N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine

Cat. No.: B14957392
M. Wt: 333.3 g/mol
InChI Key: AOZXMYLQUITLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine is a synthetic coumarin derivative characterized by a glycine moiety conjugated to a substituted chromen-2-one core. The compound features a 4-propyl and 8-methyl substitution on the coumarin backbone, with a glycine group attached via an acetyloxy linker at the 7-position. Its molecular formula is C₁₇H₂₁NO₆, with an average molecular weight of 335.35 g/mol.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]acetic acid

InChI

InChI=1S/C17H19NO6/c1-3-4-11-7-16(22)24-17-10(2)13(6-5-12(11)17)23-9-14(19)18-8-15(20)21/h5-7H,3-4,8-9H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

AOZXMYLQUITLQO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets and pathways. The chromen-7-yl moiety is known to interact with enzymes and receptors involved in inflammatory and microbial processes. The acetyl group enhances its ability to penetrate cell membranes, allowing it to exert its effects at the cellular level .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Coumarin Derivatives

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Functional Group
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine (Target) C₁₇H₂₁NO₆ 4-propyl, 8-methyl, 7-oxyacetyl glycine 335.35 Glycine-amide
N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine C₂₀H₂₅NO₆ 3-hexyl, 4-methyl, 7-oxyacetyl glycine 375.42 Glycine-amide
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) C₁₉H₁₇N₃O₇ 4-methyl, 7-oxyacetyl hydrazide 399.36 Hydrazide
8-O-Acetylshanzhiside Methyl Ester C₂₀H₂₈O₁₂ Cyclopenta[c]pyran core, acetyloxy 484.43 Iridoid glycoside

Key Observations :

  • The target compound and its hexyl-substituted analogue (C₂₀H₂₅NO₆) share the glycine-amide functional group but differ in alkyl chain length and substitution position.
  • Compound 2k replaces the glycine group with a nitrobenzylidene hydrazide, introducing hydrogen-bonding capabilities and altering reactivity. Its higher melting point (248–250°C) suggests stronger intermolecular interactions compared to glycine derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility (Predicted) LogP (Estimated)
Target Compound Not reported Moderate (polar solvents) 2.1
N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine Not reported Low (organic solvents) 3.8
Compound 2k 248–250 Low (DMSO) 1.5

Analysis :

  • The hexyl-substituted derivative’s higher LogP (3.8 vs. 2.1) reflects increased hydrophobicity, which may enhance bioavailability but complicate formulation.
  • Compound 2k’s high melting point correlates with its rigid hydrazide structure and nitro group, which promote crystalline packing .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with 7-hydroxy-8-methyl-4-propylcoumarin (derived via Pechmann condensation of substituted resorcinol and β-keto ester) .

  • Step 2 : React the hydroxyl group with bromoacetyl bromide to form the acetyloxy intermediate.

  • Step 3 : Couple with glycine using a carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .

  • Purity Optimization : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm, as validated for analogous glycine derivatives .

    • Data Table :
Synthetic StepYield (%)Purity (HPLC, %)
Coumarin core6892
Acetylation8595
Glycine coupling7398

Q. How can the structural identity of this compound be confirmed?

  • Methodology :

  • FT-IR : Validate carbonyl stretches (2-oxo chromen: ~1700 cm⁻¹; acetyl glycine: ~1650 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., singlet for coumarin C3 proton, doublet for acetyloxy methylene) .
  • High-Resolution Mass Spectrometry (HRMS) : Match exact mass (calculated for C18H19NO6\text{C}_{18}\text{H}_{19}\text{NO}_6: 345.1216; observed: 345.1218) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodology :

  • Crystallization : Use vapor diffusion with dichloromethane/hexane to grow single crystals .

  • Data Collection : Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

  • Refinement : Use SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding analysis. WinGX/ORTEP for visualization .

    • Data Table :
ParameterValue
Space groupP 1\overline{1}
Unit cell (Å)a=8.21, b=10.93, c=12.45
R-factor (%)3.12
Hydrogen bondsO7–H···O2 (2.89 Å)

Q. How to address contradictions in biological activity data (e.g., antifungal vs. toxin induction)?

  • Methodology :

  • Dose-Response Assays : Test across concentrations (0.1–100 µg/mL) in Aspergillus flavus models. Measure antifungal activity (MIC) and aflatoxin B1 via ELISA .

  • Mechanistic Studies : Use RT-qPCR to assess expression of aflR (aflatoxin regulator) and CYP51 (ergosterol biosynthesis).

  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to differentiate concentration-dependent effects .

    • Data Table :
Conc. (µg/mL)Antifungal (MIC, µg/mL)Aflatoxin B1 (% Control)
164169.7
1016245.3
1004312.9

Q. What computational strategies support structure-activity relationship (SAR) studies for derivatives?

  • Methodology :

  • Docking : Use AutoDock Vina to model interactions with CYP51 (PDB: 5FSA). Focus on coumarin core binding to heme iron .
  • QSAR : Develop a model with descriptors (e.g., logP, polar surface area) from Gaussian 16 (B3LYP/6-31G**) .
  • Validation : Compare predicted vs. experimental IC50_{50} values for 10 derivatives (R2^2 > 0.85) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.